O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine

Description

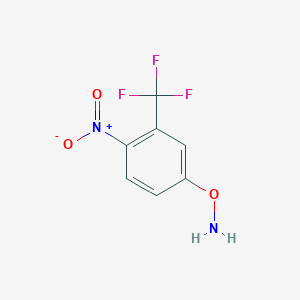

O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine is a nitroaromatic compound characterized by a hydroxylamine group (-NH-O-) attached to a benzene ring substituted with a nitro (-NO₂) group at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3). This structure combines strong electron-withdrawing substituents, which confer unique electronic and steric properties. Its hydrochloride derivative (CAS: 94832-65-2) is documented in commercial catalogs, though the base compound lacks a CAS registry number .

The nitro group enhances electrophilicity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. The hydroxylamine moiety may act as a nucleophile or undergo redox reactions, making it reactive in coupling or functionalization processes.

Properties

Molecular Formula |

C7H5F3N2O3 |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

O-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)5-3-4(15-11)1-2-6(5)12(13)14/h1-3H,11H2 |

InChI Key |

QCQHFBHOTKMFJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1ON)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-(trifluoromethyl)aniline to form 4-nitro-3-(trifluoromethyl)aniline, which is then reacted with hydroxylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of O-(4-Nitro-3-(trifluoromethyl)phenyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations

Electron-Withdrawing Effects :

- The trifluoromethyl group (-CF₃) in the target compound is a stronger electron-withdrawing group than methyl (-CH₃) or chloro (-Cl) in analogs, leading to greater electron deficiency on the aromatic ring. This enhances reactivity toward nucleophilic substitution or electrophilic deactivation .

- The nitro group at C4 (para) in all hydroxylamine derivatives creates a consistent electronic environment, but steric effects vary with substituent size (e.g., -CF₃ at C3 vs. -CH₃ at C2) .

Functional Group Differences: Phenolic analogs (e.g., 2-Nitro-3-(trifluoromethyl)phenol) lack the hydroxylamine-O- group, resulting in lower nucleophilicity but higher acidity due to the phenolic -OH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.